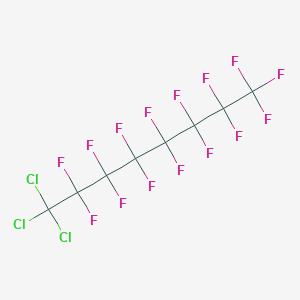
2,6-Dichloro-1-methyl-1,2,6-azadiborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-1-methyl-1,2,6-azadiborinane is a unique organoboron compound characterized by the presence of both nitrogen and boron atoms within its cyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-1-methyl-1,2,6-azadiborinane typically involves the reaction of dichloromethylborane with a suitable nitrogen-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
化学反应分析
Types of Reactions: 2,6-Dichloro-1-methyl-1,2,6-azadiborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of boronic acids or boronates.
Reduction: Formation of boranes or borohydrides.
Substitution: Formation of substituted azadiborinane derivatives.
科学研究应用
2,6-Dichloro-1-methyl-1,2,6-azadiborinane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and ceramics.
作用机制
The mechanism of action of 2,6-Dichloro-1-methyl-1,2,6-azadiborinane involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with biomolecules, which can lead to the inhibition of specific enzymes or the modulation of biological pathways. The nitrogen atom in the structure also plays a crucial role in its reactivity and binding properties.
相似化合物的比较
- 2,6-Dichloro-1-methyl-1,2,6-azaborinane
- 2,6-Dichloro-1-methyl-1,2,6-azadiborane
Comparison: 2,6-Dichloro-1-methyl-1,2,6-azadiborinane is unique due to the presence of both nitrogen and boron atoms within its cyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable reagent in various chemical reactions and applications.
属性
CAS 编号 |
89992-15-4 |
|---|---|
分子式 |
C4H9B2Cl2N |
分子量 |
163.7 g/mol |
IUPAC 名称 |
2,6-dichloro-1-methyl-1,2,6-azadiborinane |
InChI |
InChI=1S/C4H9B2Cl2N/c1-9-5(7)3-2-4-6(9)8/h2-4H2,1H3 |
InChI 键 |
GNBUCKZMUZBNPI-UHFFFAOYSA-N |
规范 SMILES |
B1(CCCB(N1C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



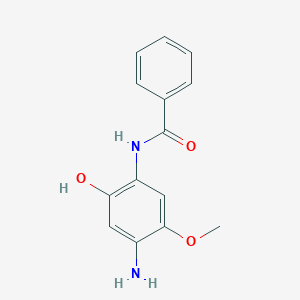
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)

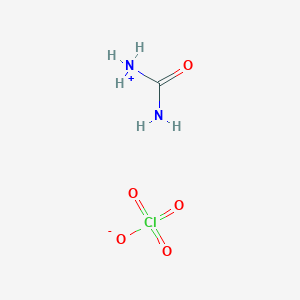
![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
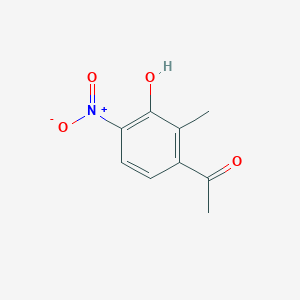
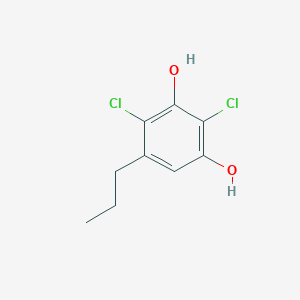
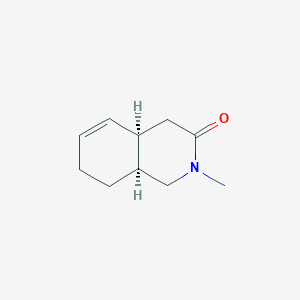
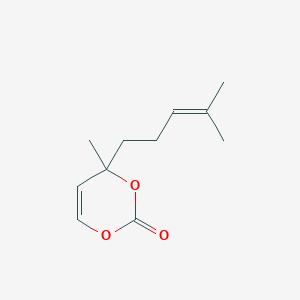
![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)

